molecular formula C9H7BrO2 B016695 2-Bromocinnamic acid CAS No. 7499-56-1

2-Bromocinnamic acid

Cat. No. B016695
CAS RN: 7499-56-1
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
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Description

2-Bromocinnamic acid is a halogenated derivative of cinnamic acid, known for its role in various chemical syntheses and studies involving crystal structure, chemical reactions, and properties analysis. It serves as a crucial intermediate in organic chemistry and materials science due to its unique properties and reactivity.

Synthesis Analysis

The synthesis of halogenated cinnamic acids involves various methodologies, including the use of hydroxycinnamic acid derivatives as starting materials. The presence of electron-withdrawing groups, such as a bromo atom, significantly influences the physicochemical and antioxidant activities of these compounds (Gaspar et al., 2009). Chemoenzymatic synthesis provides a route to optically pure derivatives, starting from bromocinnamic acids through asymmetric amination and palladium-catalyzed arylation, yielding compounds with high yield and optical purity (Ahmed et al., 2015).

Molecular Structure Analysis

Investigations into the crystal structure of bromocinnamic acids reveal the significance of π⋅⋅⋅π interactions, weak hydrogen bonds, and halogen bonds in directing the formation of new structures. Doping experiments with methyl and chloro derivatives of cinnamic acid have charted the crystal structure landscape, showing the influence of these interactions on solid solution formation and crystal structure variability (Chakraborty et al., 2018).

Chemical Reactions and Properties

2-Bromocinnamic acid participates in various chemical reactions, including photodimerization and oxidative processes. Its reactivity under UV irradiation and in the presence of free radicals highlights its utility in synthesizing complex molecular structures, such as spiro compounds and benzofuran derivatives, utilizing its bromine atom for subsequent functionalization (Zhang & Pugh, 2003).

Scientific Research Applications

  • Probing Enzymatic Activity : 2-Bromopalmitate, similar in structure to 2-Bromocinnamic acid, serves as a general inhibitor of protein S-palmitoylation. This compound is useful for probing diverse membrane-associated enzymes without showing preference for CoA-dependent enzymes (Davda et al., 2013).

  • Exploration of Crystal Structure : The doping of 4-bromocinnamic acid with 4-methylcinnamic acid facilitates exploration of the crystal structure landscape, with most solid solutions exhibiting different crystal forms than their parent compounds (Chakraborty et al., 2018).

  • Antioxidant Activity Research : The study of hydroxycinnamic acids, which includes compounds structurally related to 2-Bromocinnamic acid, helps in understanding antioxidant activity. Presence of a bromo atom in an ortho position does not influence this activity but increases lipophilicity (Gaspar et al., 2009).

  • Photoreaction Dynamics : The study of photodimerization reaction in p-bromocinnamic acid (p-BCA) is significant. It's found to be homogeneous and mediated by the lattice phonon, with cyclobutane ring formation being a key aspect of the process (Ghosh et al., 1995).

  • Lipid Metabolism and Obesity Management : Hydroxycinnamic acid derivatives show potential in managing lipid metabolism and obesity by reducing inflammation, adipocyte differentiation, and lowering lipid profiles in experimental animals (Alam et al., 2016).

Safety And Hazards

2-Bromocinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

properties

IUPAC Name

(E)-3-(2-bromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035323
Record name 2-Bromo-trans-cinnamic acid
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Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromocinnamic acid

CAS RN

7499-56-1, 20595-39-5, 7345-79-1
Record name o-Bromocinnamic acid
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Record name 7499-56-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-trans-cinnamic acid
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Record name o-bromocinnamic acid
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Record name 2-Bromocinnamic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
J Klein, S Zitrin - The Journal of Organic Chemistry, 1970 - ACS Publications
Phenylmagnesium bromide undergoes a 1, 4 addition to-bromocrotonic acid and its methyl ester. The a-bromoenolates formed are stable, and give on protonation two …
Number of citations: 35 pubs.acs.org
DW Boykin, WE Parham - The Journal of Organic Chemistry, 1979 - ACS Publications
… In contrast, 2-bromoacrylic acid polymerizes under such conditions and (Z)-2-bromocinnamic acid dehydrobrominates at -140 C. Friedel-Crafts cyclization of 2-alkyl-3-phenylcinnamic …
Number of citations: 12 pubs.acs.org
S DeYoung - 1976 - search.proquest.com
I am most grateful to my research director, Dr. Ernst Berliner, for providing the research problem and for his guidance, understanding, encouragement, and above all, his never-ending …
Number of citations: 0 search.proquest.com
K Bratu - inis.iaea.org
… [en] The results of the electroreduction of the trans- and cis-isomers of 2-bromocinnamic acid in the medium of tritiated water and 1 N LiCl electrolyte, and at a current density of 10 mA/…
Number of citations: 0 inis.iaea.org
JE Plevyak, JE Dickerson, RF Heck - The Journal of Organic …, 1979 - ACS Publications
… acid, 2 equiv of triethylamine, and 1 % palladium acetate at 100 C in 1 h to produce (£)-2-bromocinnamic acid in 82% yield (eq 4). The bromo acid was then reacted with …
Number of citations: 110 pubs.acs.org
PA Donets, EV Van der Eycken - Synfacts, 2007 - thieme-connect.com
… The key substrates were prepared from β-phenethylamines derived from the corresponding 2-bromocinnamic acid. The Z-stereochemistry of the resulting product is due to the expected …
Number of citations: 2 www.thieme-connect.com
R Rocaboy, O Baudoin - Organic letters, 2019 - ACS Publications
… Standard amide formation from (S)-2-methylpyrrolidine and 2-bromocinnamic acid, both commercially available, gave the precursor for the key 1,4-Pd shift/C(sp 3 )–H activation reaction …
Number of citations: 39 pubs.acs.org
MS Newman, JA Cella - The Journal of Organic Chemistry, 1974 - ACS Publications
… (£)-2-Bromocinnamic acid,mp 115-116.5, prepared … )-2-bromocinnamic acid at 200 for 30 min, the product was crystallized from heptane to yield 5.5 g (69%) of (Z)-2-bromocinnamic acid,…
Number of citations: 22 pubs.acs.org
JA Barltrop, DAH Taylor - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… An attempt was also made to prepare 4-bromoindole from 2-bromocinnamic acid by the method shown, but the nitration of methyl 2-brornocinnamate gave, not the required methyl 2-…
Number of citations: 11 pubs.rsc.org
A Bruggink, A McKillop - Tetrahedron, 1975 - Elsevier
… and some steric hindrance to approach of the 2-bromobenzylmalonic acid;- 2 - bromocinnamic acid?’ and carbanionic centre. This effect is more pronounced in the 2-…
Number of citations: 143 www.sciencedirect.com

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